molecular formula C12H10F3N3O3 B13675694 Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13675694
M. Wt: 301.22 g/mol
InChI Key: POAQWVGGFFBASO-UHFFFAOYSA-N
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Description

Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a triazole ring

Preparation Methods

The synthesis of Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)aniline with ethyl 2-cyanoacetate in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions typically involve heating the mixture to a specific temperature and using a suitable solvent .

Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The triazole ring can form hydrogen bonds and coordinate with metal ions, contributing to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethoxy group, triazole ring, and ethyl ester group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C12H10F3N3O3

Molecular Weight

301.22 g/mol

IUPAC Name

ethyl 3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C12H10F3N3O3/c1-2-20-11(19)10-16-9(17-18-10)7-3-5-8(6-4-7)21-12(13,14)15/h3-6H,2H2,1H3,(H,16,17,18)

InChI Key

POAQWVGGFFBASO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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